molecular formula C21H28N2O B14487583 1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one CAS No. 65891-55-6

1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one

Cat. No.: B14487583
CAS No.: 65891-55-6
M. Wt: 324.5 g/mol
InChI Key: MJZTXSJNUODQPL-UHFFFAOYSA-N
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Description

1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Alkylation: The quinoline core can be alkylated with butyl halides under basic conditions to introduce the butyl group at the 6-position.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization reactions.

    Coupling Reaction: The final step involves coupling the quinoline and piperidine moieties through a propanone linker, which can be achieved using various coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that contains a quinoline core.

    Piperidine: A simple heterocyclic compound that is a common structural motif in many pharmaceuticals.

Uniqueness

1-(6-Butylquinolin-4-yl)-3-(piperidin-4-yl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline or piperidine derivatives.

Properties

CAS No.

65891-55-6

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-(6-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-one

InChI

InChI=1S/C21H28N2O/c1-2-3-4-17-5-7-20-19(15-17)18(11-14-23-20)21(24)8-6-16-9-12-22-13-10-16/h5,7,11,14-16,22H,2-4,6,8-10,12-13H2,1H3

InChI Key

MJZTXSJNUODQPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3

Origin of Product

United States

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